molecular formula C6H6BN3O2 B13413292 [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid

[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid

Cat. No.: B13413292
M. Wt: 162.94 g/mol
InChI Key: LYVIGYLMTNKNNA-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinylpyridines with terminal phenylacetylenes under oxidative conditions to form the triazole ring . The reaction conditions often include the use of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in specific reactions like Suzuki-Miyaura cross-coupling. This functional group also enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4,11-12H

InChI Key

LYVIGYLMTNKNNA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NN=CN2C=C1)(O)O

Origin of Product

United States

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